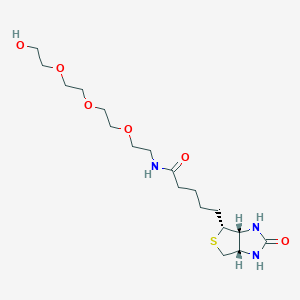

Biotin-PEG4-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C18H33N3O6S |

|---|---|

Peso molecular |

419.5 g/mol |

Nombre IUPAC |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m1/s1 |

Clave InChI |

ZXIIDTTUJDVFCP-BFYDXBDKSA-N |

SMILES isomérico |

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 |

SMILES canónico |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to Biotin-PEG4-OH: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG4-OH, a bifunctional molecule widely utilized in biotechnology and pharmaceutical research. We will delve into its core structure, physicochemical properties, and its applications in bioconjugation, targeted drug delivery, and proteomics.

Core Structure of this compound

This compound is a versatile chemical tool composed of three key functional components: a biotin (B1667282) moiety, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a terminal hydroxyl group (-OH).[1] This unique combination of features makes it an invaluable reagent in various biochemical applications.

-

Biotin Moiety: This is the biologically active portion of the molecule, also known as Vitamin H. It exhibits an extraordinarily high affinity for avidin (B1170675) and streptavidin proteins, forming one of the strongest non-covalent bonds known in nature. This interaction is the cornerstone of its utility in affinity-based detection and purification systems.

-

PEG4 Spacer: The tetraethylene glycol (PEG4) linker is a flexible, hydrophilic chain that connects the biotin group to the terminal hydroxyl. This spacer arm is crucial as it increases the overall water solubility of the molecule and any conjugate it forms.[1][2] Furthermore, it provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance and ensuring that the biotin can efficiently bind to the deep biotin-binding pocket of streptavidin.[3]

-

Terminal Hydroxyl Group (-OH): The molecule is terminated with a primary hydroxyl group. This functional group serves as a reactive handle for further chemical modifications, allowing for its conjugation to other molecules of interest.[4][5] It can be derivatized to introduce other functional groups for subsequent coupling reactions.

Below is a diagram illustrating the chemical structure of this compound.

Physicochemical Properties

The properties of this compound make it suitable for a wide range of biological experiments. Its quantitative data are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 1217609-84-1 | [1][6][7] |

| Molecular Formula | C18H33N3O6S | [4][6][7] |

| Molecular Weight | 419.54 g/mol | [6][7] |

| Appearance | White to off-white waxy solid or powder | [1][6] |

| Purity | Typically ≥95% | [1][7] |

| Solubility | Soluble in water and DMSO | [1][5] |

| Storage Conditions | Store at -20°C or -5°C, keep dry and protected from light | [4][7] |

Key Applications in Research and Drug Development

This compound is a foundational reagent for creating more complex biotinylation tools. Its applications span diagnostics, proteomics, and the development of novel therapeutics.

-

Bioconjugation and Labeling: The terminal hydroxyl group can be modified into other reactive moieties, such as an NHS ester, to facilitate the labeling of proteins, peptides, and antibodies on primary amines (e.g., lysine (B10760008) residues).[1][3] This process, known as biotinylation, is fundamental for assays like ELISA, Western blotting, and immunohistochemistry.

-

PROTAC Development: this compound serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

-

Drug Delivery and Targeting: The biotin moiety can be used to target drugs or imaging agents to cells or tissues that overexpress the biotin vitamin transporter. The PEG linker enhances the solubility and pharmacokinetic profile of these conjugates.[1] It is also used for surface modification of nanoparticles and liposomes to facilitate targeting via the strong biotin-streptavidin interaction.[1]

-

Biosensors and Surface Chemistry: It is used to modify surfaces for microarrays and biosensors, enabling the immobilization of streptavidin-conjugated molecules.[1]

The diagram below illustrates the fundamental principle of biotin-streptavidin binding, which underpins most applications of this compound derivatives.

References

- 1. Biotin-PEG4-alcohol, CAS 1217609-84-1 | AxisPharm [axispharm.com]

- 2. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 3. goldbio.com [goldbio.com]

- 4. Biotin-PEG4-alcohol_1217609-84-1_新研博美 [xinyanbm.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. purepeg.com [purepeg.com]

- 7. This compound | CAS:1217609-84-1 | Biopharma PEG [biochempeg.com]

A Technical Guide to Biotin-PEG4-OH: Properties and Applications

For researchers, scientists, and professionals in drug development, Biotin-PEG4-OH is a valuable chemical tool for biotinylation. This guide provides an in-depth overview of its core properties and a detailed protocol for its application in labeling biomolecules, a fundamental technique in various fields including immunology, proteomics, and diagnostics.

Core Properties of this compound

This compound is a biotinylation reagent that contains a terminal hydroxyl group. The key feature of this molecule is the tetra-polyethylene glycol (PEG4) spacer arm, which separates the biotin (B1667282) moiety from the hydroxyl group. This hydrophilic spacer enhances the solubility of the reagent and the resulting biotinylated conjugate in aqueous buffers, and its length helps to minimize steric hindrance when the biotin binds to avidin (B1170675) or streptavidin. The terminal hydroxyl group (-OH) allows for further chemical modification, enabling its conjugation to various molecules.

| Property | Value | Reference |

| Molecular Formula | C18H33N3O6S | [1][2] |

| Molecular Weight | 419.54 g/mol | [1] |

| Synonyms | (+)-Biotin-PEG4-hydroxyl, Biotin-PEG4-Alcohol | [1][2] |

| CAS Number | 1217609-84-1 | [1][2] |

Experimental Protocol: Biotinylation of Antibodies

While this compound itself has a terminal hydroxyl group, for it to react with primary amines on a protein, it must first be activated. A common strategy is to convert the hydroxyl group into a more reactive ester, such as an N-hydroxysuccinimide (NHS) ester. The following is a general protocol for the biotinylation of an antibody using an NHS-activated biotin-PEG4 reagent.

Materials and Reagents:

-

Antibody to be labeled (in an amine-free buffer like PBS)

-

NHS-activated Biotin-PEG4 reagent

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Antibody Preparation: Dialyze the antibody solution against PBS (pH 7.4) to remove any buffers containing primary amines (e.g., Tris or glycine). Adjust the antibody concentration to 1-3 mg/mL.[3]

-

Biotin Reagent Preparation: Immediately before use, dissolve the NHS-activated Biotin-PEG4 reagent in anhydrous DMSO to a concentration of 10 mM.[3]

-

Biotinylation Reaction: Slowly add the dissolved biotin reagent to the antibody solution. A common molar ratio of biotin to antibody is between 5:1 and 30:1.[3] The optimal ratio should be determined empirically for each specific antibody and application.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours on ice.[4] Gentle mixing during incubation is recommended.

-

Reaction Termination: To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 10-30 minutes at room temperature.[3]

-

Purification: Remove the excess, unreacted biotin reagent by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).[5]

-

Concentration Determination: Measure the protein concentration of the purified biotinylated antibody using a spectrophotometer at 280 nm.[3]

-

Storage: Store the biotinylated antibody under conditions that are optimal for the unlabeled antibody, typically at 4°C for short-term storage or at -20°C for long-term storage.

Experimental Workflow

The following diagram illustrates the key steps in a typical protein biotinylation experiment.

References

Solubility of Biotin-PEG4-OH: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of Biotin-PEG4-OH in commonly used laboratory solvents, water, and dimethyl sulfoxide (B87167) (DMSO). This document is intended for researchers, scientists, and professionals in drug development who utilize biotin-PEGylation technologies.

Core Concepts of this compound Solubility

This compound is a bifunctional molecule that combines the specific binding properties of biotin (B1667282) with a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a hydroxyl group. The PEG linker significantly influences the molecule's solubility, rendering it more amenable to aqueous environments compared to biotin alone.[1][2] The hydroxyl group further enhances its hydrophilic character.

The solubility of this compound is a critical parameter for its effective use in various biochemical applications, including its role as a linker in Proteolysis Targeting Chimeras (PROTACs), bioconjugation, and surface modification.[1][3][4]

Quantitative Solubility Data

| Compound | Solvent | Reported Solubility |

| This compound (Expected) | Water | Soluble |

| DMSO | Soluble | |

| Biotin-PEG4-NHS Ester | Water | 10 mg/mL[5] |

| DMSO | 30 mg/mL[6] | |

| Biotin-PEG4-Acid | Water | Soluble[7] |

| DMSO | Soluble[7] | |

| Biotin-PEG4-Amine | Water | Soluble[8] |

| DBCO-PEG4-Biotin | DMSO | 100 mg/mL[9] |

| Biotin-PEG4-Azide | DMSO | ≥ 100 mg/mL[10] |

Based on these data, it is anticipated that this compound is readily soluble in both water and DMSO. The presence of the hydrophilic PEG linker is a key determinant of the water solubility of these conjugates.[2]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility measurements, the "shake-flask" method is a widely adopted and reliable technique.[11] This protocol outlines the general steps for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in a specific solvent (e.g., water or DMSO) at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., ultrapure water, anhydrous DMSO)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaker with constant agitation at a controlled temperature (e.g., 25°C). The system should be allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[12]

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.[12] A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Data Reporting: Express the solubility in standard units, such as mg/mL or mmol/L, at the specified temperature.

Visualization of Application Workflow

The primary application of this compound involves its use as a linker to attach biotin to other molecules, which can then be used for affinity-based interactions with avidin (B1170675) or streptavidin. The following diagram illustrates a typical experimental workflow.

Caption: A generalized workflow illustrating the conjugation of this compound to a target molecule and its subsequent use in an affinity-binding assay with immobilized avidin or streptavidin.

The following logical diagram illustrates the relationship between the structural components of Biotin-PEGylated compounds and their resulting properties.

Caption: Diagram showing how the different structural components of a Biotin-PEG molecule contribute to its overall functional properties.

References

- 1. Polydispersed Biotin PEGs - Biopharma PEG [biochempeg.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. biocat.com [biocat.com]

- 4. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 5. goldbio.com [goldbio.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]

- 8. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Synthesis and Purity of Biotin-PEG4-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purity analysis of Biotin-PEG4-OH, a key reagent in bioconjugation and drug delivery. This document outlines a common synthetic route, detailed experimental protocols, and methods for assessing the purity of the final product.

Introduction

This compound is a bifunctional molecule composed of a biotin (B1667282) moiety, a tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group. The biotin component provides high-affinity binding to avidin (B1170675) and streptavidin, making it an invaluable tool for labeling and detection. The hydrophilic PEG4 spacer enhances water solubility and reduces steric hindrance, improving the accessibility of the biotin group. The terminal hydroxyl group allows for further chemical modification, enabling its use as a precursor for a variety of biotinylation reagents.

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of an activated biotin derivative with an amino-functionalized PEG4-alcohol. A common and efficient method involves the reaction of Biotin-NHS ester with 11-amino-3,6,9-trioxaundecan-1-ol.

Synthesis Pathway

The reaction proceeds via a nucleophilic acyl substitution where the primary amine of the PEG linker attacks the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester of biotin, forming a stable amide bond and releasing NHS as a byproduct.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Materials:

-

Biotin-NHS ester (1.0 eq)

-

11-amino-3,6,9-trioxaundecan-1-ol (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA) (2.0 eq)

-

Diethyl ether

-

Silica (B1680970) gel (for column chromatography)

-

Eluent: Dichloromethane (DCM) and Methanol (B129727) (MeOH) gradient

Procedure:

-

Dissolve Biotin-NHS ester in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve 11-amino-3,6,9-trioxaundecan-1-ol and triethylamine in anhydrous DMF.

-

Slowly add the amino-PEG-alcohol solution to the Biotin-NHS ester solution with constant stirring.

-

Allow the reaction to proceed at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (Biotin-NHS ester) is consumed.

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the crude product and wash away excess triethylamine.

-

Collect the crude product by filtration.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any side products. Silica gel column chromatography is a standard and effective method for this purpose.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol: Purification

Procedure:

-

Prepare a silica gel column packed with a slurry of silica in dichloromethane.

-

Dissolve the crude this compound in a minimal amount of a DCM/MeOH mixture.

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

Begin elution with 100% DCM, gradually increasing the polarity by adding methanol (e.g., a gradient of 0% to 15% MeOH in DCM).

-

Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for any unreacted amine).

-

Combine the fractions containing the pure product.

-

Evaporate the solvent from the pooled fractions under reduced pressure to yield pure this compound as a white to off-white solid.

-

Dry the final product under high vacuum to remove any residual solvent. A typical yield for this synthesis and purification is in the range of 70-85%.

Purity Analysis

The purity of the synthesized this compound should be rigorously assessed to ensure its suitability for downstream applications. The following analytical techniques are commonly employed.

Data Presentation

The following tables summarize the expected physicochemical properties and purity data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C18H33N3O6S |

| Molecular Weight | 419.54 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, DMSO, DMF |

| Storage | -20°C, desiccated |

Table 2: Purity and Characterization Data

| Analytical Method | Specification | Typical Result |

| HPLC Purity | ≥ 95% | 98.5% |

| ¹H NMR | Conforms to structure | Conforms |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 420.2 | 420.2 |

Experimental Protocols for Purity Analysis

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

System: Reverse-phase HPLC (RP-HPLC) with UV detection.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724).

-

Gradient: A time-dependent linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Analysis: Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound. Key expected proton signals include those from the biotin ring, the alkyl chain of biotin, and the ethylene (B1197577) glycol units of the PEG spacer.

4.2.3. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Mode: Positive ion mode.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infuse it into the mass spectrometer.

-

Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 420.2. Other adducts, such as [M+Na]⁺, may also be observed.

Conclusion

This technical guide provides a framework for the synthesis, purification, and purity assessment of this compound. The successful synthesis of this important bifunctional linker with high purity is crucial for its effective use in various research and development applications, including bioconjugation, targeted drug delivery, and diagnostic assays. Adherence to the detailed protocols and rigorous analytical characterization will ensure the quality and reliability of the final product.

The Hydrophilic Nature of Biotin-PEG4 Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4 linkers are bifunctional molecules that have become indispensable tools in biotechnology and drug development. They consist of a biotin (B1667282) moiety, a tetraethylene glycol (PEG4) spacer, and a reactive functional group for conjugation to proteins, surfaces, or other molecules. The incorporation of the PEG4 spacer arm is a key design feature that imparts significant hydrophilicity to these linkers. This technical guide provides a comprehensive overview of the hydrophilicity of Biotin-PEG4 linkers, including quantitative data, detailed experimental protocols for assessing their hydrophilic properties, and their applications in various research and therapeutic areas. The enhanced water solubility and biocompatibility conferred by the PEG4 spacer are critical for reducing non-specific binding, minimizing aggregation of conjugates, and improving the pharmacokinetic profiles of biotherapeutics.

Core Concepts: The Role of the PEG4 Spacer

The hydrophilicity of Biotin-PEG4 linkers is primarily attributed to the tetraethylene glycol spacer. Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units. The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water molecules, leading to increased water solubility. The PEG4 spacer in these linkers provides a flexible, hydrophilic arm that extends from the conjugated molecule, effectively creating a hydration shell. This property is crucial for several reasons:

-

Increased Solubility: The PEG4 spacer significantly enhances the aqueous solubility of the biotinylated molecule, which is particularly beneficial when working with hydrophobic proteins or peptides.

-

Reduced Non-Specific Binding: The hydration layer created by the PEG spacer sterically hinders the non-specific adsorption of proteins and other biomolecules to surfaces, a phenomenon critical in the development of sensitive and reliable diagnostic assays.

-

Minimized Aggregation: For protein and antibody conjugates, the hydrophilic PEG4 linker can prevent aggregation, which is often a problem with hydrophobic crosslinkers.

-

Improved Pharmacokinetics: In the context of drug delivery, PEGylation (the process of attaching PEG chains) is a well-established strategy to increase the in vivo circulation half-life of therapeutics by reducing renal clearance and proteolytic degradation.

Quantitative Data on Hydrophilicity

Quantifying the hydrophilicity of a molecule is essential for predicting its behavior in aqueous environments. The octanol-water partition coefficient (LogP) is a widely used measure of lipophilicity, with lower or negative values indicating higher hydrophilicity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated XLogP3 | Solubility |

| Biotin-PEG4-NHS Ester | C25H40N4O10S | 588.67 | -1.6[1] | Soluble in water (10 mg/ml), DMSO, and DMF.[2][3] |

| Biotin-PEG4-Amine | C20H38N4O6S | 462.61 | Not available | Soluble in water, DMSO, and DCM.[4] |

| Biotin-PEG4-Acid | C21H37N3O8S | 491.60 | Not available | Soluble in water, DMSO, and DMF.[5] |

| Biotin-PEG4-Thiol | Not applicable | Not applicable | Not applicable | Forms self-assembled monolayers on gold surfaces from aqueous solutions. |

| Biotin-PEG4-Alkyne | C21H35N3O6S | 457.58 | Not available | Soluble in water, DMSO, DCM, and DMF.[6] |

Note: XLogP3 is a computationally predicted value. Experimental values may vary.

Experimental Protocols

Biotinylation of Proteins with Biotin-PEG4-NHS Ester

This protocol describes the general procedure for labeling primary amines on proteins with Biotin-PEG4-NHS Ester.

Materials:

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Biotin-PEG4-NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette for buffer exchange

-

Reaction buffer: Phosphate Buffered Saline (PBS), pH 7.2

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

-

Biotin-PEG4-NHS Ester Stock Solution Preparation: Immediately before use, dissolve the Biotin-PEG4-NHS Ester in DMF or DMSO to a concentration of 10-20 mM.

-

Biotinylation Reaction: Add a 10- to 50-fold molar excess of the Biotin-PEG4-NHS Ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Removal of Excess Biotin: Remove non-reacted Biotin-PEG4-NHS Ester using a desalting column or by dialysis against the desired storage buffer.

-

Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from avidin (B1170675) by biotin.

Protein Biotinylation Workflow.

Measurement of Water Contact Angle on a Biotin-PEG4 Functionalized Surface

This protocol describes how to prepare a Biotin-PEG4 functionalized gold surface and measure its hydrophilicity using contact angle goniometry.

Materials:

-

Gold-coated substrate (e.g., silicon wafer or glass slide)

-

Biotin-PEG4-Thiol

-

Ethanol (B145695) (absolute)

-

Ultrapure water

-

Contact angle goniometer

-

Nitrogen gas source

Procedure:

-

Substrate Cleaning: Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood. Rinse the substrate thoroughly with ultrapure water and then with ethanol. Dry the substrate under a stream of nitrogen.

-

Preparation of Thiol Solution: Prepare a 1 mM solution of Biotin-PEG4-Thiol in absolute ethanol.

-

Formation of Self-Assembled Monolayer (SAM): Immerse the cleaned gold substrate in the Biotin-PEG4-Thiol solution for 12-24 hours at room temperature to allow for the formation of a self-assembled monolayer.

-

Rinsing and Drying: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with ethanol to remove any non-specifically adsorbed molecules. Dry the functionalized surface under a gentle stream of nitrogen.

-

Contact Angle Measurement:

-

Place the functionalized substrate on the stage of the contact angle goniometer.

-

Dispense a small droplet (typically 2-5 µL) of ultrapure water onto the surface.

-

Use the goniometer's software to capture an image of the droplet and measure the angle formed between the liquid-solid interface and the liquid-vapor interface.

-

Perform measurements at multiple locations on the surface to ensure reproducibility. A lower contact angle indicates a more hydrophilic surface.

-

References

Methodological & Application

Application Notes and Protocols: Utilizing Biotin-PEG4-OH for Protein Labeling

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin- or avidin-based proteins provides a versatile tool for protein detection, purification, and immobilization. This document provides detailed application notes and protocols for the use of Biotin-PEG4 linkers in protein labeling.

While "Biotin-PEG4-OH" contains a terminal hydroxyl group that is not directly reactive with proteins, it serves as a precursor for creating reactive biotinylating agents. For direct protein labeling, a more common and efficient approach is to use an activated form, such as Biotin-PEG4-NHS (N-hydroxysuccinimide) ester. This activated ester readily reacts with primary amines (-NH2) on proteins, such as the side chain of lysine (B10760008) residues or the N-terminus, to form stable amide bonds.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer arm in Biotin-PEG4-NHS increases the water solubility of the reagent and the resulting biotinylated protein, which can help to reduce aggregation.[3][4][5][6] This extended spacer also minimizes steric hindrance, allowing for more efficient binding of the biotin tag to avidin (B1170675) or streptavidin.[3][7][8]

These application notes will focus on the use of the amine-reactive Biotin-PEG4-NHS ester for labeling proteins.

Key Applications

Biotinylated proteins are utilized in a wide array of applications, including:

-

Immunoassays: Employed in techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting for sensitive detection.[9]

-

Protein Purification: Facilitates the isolation of specific proteins or protein complexes from complex mixtures using affinity chromatography with immobilized avidin or streptavidin.[10][11][12][13]

-

Cell Surface Labeling: The water-soluble and membrane-impermeable nature of reagents like Biotin-PEG4-NHS allows for the specific labeling of cell surface proteins.[4][5]

-

Drug Delivery and Targeting: The biotin tag can be used to target nanoparticles and liposomes to specific cells or tissues through the biotin-streptavidin interaction.[14][15]

-

Biosensors and Microarrays: Used for the immobilization of proteins onto surfaces for various detection and interaction studies.[14]

Experimental Protocols

A. Materials Required

-

Biotin-PEG4-NHS Ester

-

Protein of interest

-

Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-8.5.[4][16] (Avoid buffers containing primary amines like Tris or glycine).[4][6]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the Biotin-PEG4-NHS ester.[4][17]

-

Method for removing non-reacted biotin: Dialysis cassettes, spin desalting columns, or gel filtration columns.[4][17]

-

(Optional) Biotin Quantitation Assay (e.g., HABA assay) to determine the degree of biotinylation.[4][17]

B. Protocol for Protein Biotinylation

This protocol is a general guideline and may require optimization for specific proteins and applications.

1. Preparation of Protein Solution:

-

Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[4][16]

-

The recommended protein concentration is typically between 2-10 mg/mL for optimal labeling efficiency. Labeling of more dilute protein solutions may require a higher molar excess of the biotinylation reagent.[4][16][17]

-

If the protein solution contains primary amines (e.g., Tris buffer) or stabilizing proteins like BSA, they must be removed by dialysis or buffer exchange prior to labeling.[16]

2. Preparation of Biotin-PEG4-NHS Stock Solution:

-

Equilibrate the vial of Biotin-PEG4-NHS ester to room temperature before opening to prevent moisture condensation.[4][17]

-

Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).[4][16][17]

-

Note: The NHS-ester moiety is susceptible to hydrolysis. Therefore, the stock solution should be prepared fresh and any unused portion discarded.[4][6]

3. Biotinylation Reaction:

-

The extent of biotinylation can be controlled by adjusting the molar ratio of Biotin-PEG4-NHS to the protein. The optimal ratio depends on the protein concentration and the desired degree of labeling.[4][17]

-

Add the calculated volume of the Biotin-PEG4-NHS stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4][5][17]

4. Removal of Non-reacted Biotin:

-

After the incubation period, it is crucial to remove the excess, non-reacted Biotin-PEG4-NHS to prevent interference in downstream applications.

-

This can be achieved using dialysis against PBS, or by using a spin desalting column or gel filtration column according to the manufacturer's instructions.[4][17]

5. Storage of Biotinylated Protein:

-

Store the purified biotinylated protein under the same conditions that are optimal for the non-biotinylated protein.

C. Determination of Biotin Incorporation (Optional)

The number of biotin molecules incorporated per protein molecule can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is available in commercial kits.[17]

Data Presentation

The following tables provide general recommendations for the molar excess of Biotin-PEG4-NHS ester required for protein labeling based on protein concentration. These values should be optimized for each specific application.

Table 1: Recommended Molar Excess of Biotin-PEG4-NHS for Protein Labeling

| Protein Concentration | Recommended Molar Fold Excess of Biotin Reagent |

| ≤ 2 mg/mL | ≥ 20-fold to 50-fold[6][17] |

| 2 - 10 mg/mL | ≥ 10-fold to 20-fold[16][17] |

Table 2: Summary of Reaction Conditions

| Parameter | Recommended Condition |

| Reaction Buffer | Amine-free buffer (e.g., PBS) |

| pH | 7.2 - 8.5[4][16] |

| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice[4][5][17] |

| Purification Method | Dialysis, spin desalting column, or gel filtration[4][17] |

Visualizations

Experimental Workflow for Protein Biotinylation

Caption: Workflow for protein labeling with Biotin-PEG4-NHS.

Application: Pull-Down Assay Using Biotinylated Protein

Caption: Using biotinylated proteins for pull-down assays.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Biotin-PEG4-NHS ester, 459426-22-3 | BroadPharm [broadpharm.com]

- 3. goldbio.com [goldbio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Biotin Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]

- 11. goldbio.com [goldbio.com]

- 12. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. Biotin-PEG4-alcohol, CAS 1217609-84-1 | AxisPharm [axispharm.com]

- 15. purepeg.com [purepeg.com]

- 16. docs.aatbio.com [docs.aatbio.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for the Conjugation of Biotin-PEG4-OH to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for purification, detection, and immobilization of proteins, antibodies, and other biomolecules. Biotin-PEG4-OH is a biotinylation reagent that features a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility of the labeled molecule and minimizes steric hindrance.

This document provides a detailed protocol for the conjugation of this compound to molecules containing primary amines (e.g., proteins, peptides, or amine-modified oligonucleotides). As the terminal hydroxyl group of this compound is not reactive towards primary amines, a two-stage protocol is required. The first stage involves the activation of the terminal hydroxyl group to an amine-reactive N-hydroxysuccinimide (NHS) ester. The second stage is the conjugation of the resulting Biotin-PEG4-NHS ester to the primary amine-containing molecule.

Principle of the Reaction

The conjugation process involves two key chemical transformations:

-

Activation of this compound: The terminal hydroxyl group of this compound is first oxidized to a carboxylic acid. This carboxylic acid is then reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the amine-reactive Biotin-PEG4-NHS ester.

-

Conjugation to Primary Amines: The Biotin-PEG4-NHS ester readily reacts with primary amines (-NH2) on the target molecule in a nucleophilic acyl substitution reaction. This reaction occurs at a physiological to slightly basic pH (typically 7.2-8.5) and results in the formation of a stable amide bond, covalently linking the biotin-PEG4 moiety to the target molecule.

Materials and Reagents

For Activation of this compound:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Reaction vessel (glass vial or round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert gas (Nitrogen or Argon) supply

For Conjugation to Primary Amines:

-

Target molecule with primary amines (e.g., protein, peptide)

-

Biotin-PEG4-NHS ester (freshly prepared or from a commercial source)

-

Reaction Buffer: Phosphate Buffered Saline (PBS) pH 7.2-7.5, or 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5. Crucially, the buffer must be free of primary amines (e.g., Tris, glycine).

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

-

Purification system: Desalting column (e.g., Sephadex G-25), dialysis cassettes, or size-exclusion chromatography (SEC) system.

Experimental Protocols

Part 1: Activation of this compound to Biotin-PEG4-NHS ester

This protocol describes the chemical activation of the terminal hydroxyl group of this compound to an NHS ester.

1. Preparation of Reagents:

- Ensure all glassware is thoroughly dried to prevent hydrolysis of the activated ester.

- Use anhydrous solvents for all reactions.

2. Reaction Setup:

- Dissolve this compound (1 equivalent) in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

- Add N-Hydroxysuccinimide (NHS) (1.2 equivalents) to the solution and stir until dissolved.

- In a separate vessel, dissolve DCC or EDC (1.2 equivalents) in anhydrous DMF or DCM.

3. Activation Reaction:

- Slowly add the DCC or EDC solution to the this compound and NHS mixture with continuous stirring.

- Allow the reaction to proceed at room temperature for 4-12 hours or overnight.

- If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.

4. Monitoring and Work-up:

- The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

- If DCU has precipitated, filter the reaction mixture to remove the solid.

- The resulting solution containing the Biotin-PEG4-NHS ester can be used directly in the next step or the solvent can be removed under vacuum for storage of the solid product. It is highly recommended to use the activated ester immediately.

Part 2: Conjugation of Biotin-PEG4-NHS Ester to Primary Amines

This protocol details the reaction of the activated Biotin-PEG4-NHS ester with a primary amine-containing molecule, such as a protein.

1. Preparation of the Target Molecule:

- Dissolve the protein or other amine-containing molecule in the Reaction Buffer at a concentration of 1-10 mg/mL.[1]

- If the protein solution contains primary amine buffers like Tris or glycine, it must be exchanged into an amine-free buffer via dialysis or a desalting column.[2][3]

2. Preparation of the Biotinylation Reagent:

- Immediately before use, dissolve the freshly prepared or commercially sourced Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mg/mL).[1][4]

3. Biotinylation Reaction:

- Calculate the required volume of the Biotin-PEG4-NHS ester stock solution to achieve the desired molar excess over the target molecule. A 10-20 fold molar excess is a common starting point for proteins.[1][4]

- Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.

- Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[1][2][4]

4. Quenching the Reaction:

- To stop the reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

- Incubate for an additional 15-30 minutes at room temperature.[2] This step ensures that any unreacted NHS-ester is hydrolyzed.

5. Purification of the Biotinylated Product:

- Remove the excess, unreacted biotinylation reagent and quenching buffer components by using a desalting column, dialysis, or size-exclusion chromatography.[1][2][4]

- The choice of purification method will depend on the properties of the target molecule and the scale of the reaction.

Data Presentation

Table 1: Recommended Reaction Conditions for Biotin-PEG4-NHS Ester Conjugation to Primary Amines.

| Parameter | Recommended Range | Notes |

| pH of Reaction Buffer | 7.2 - 8.5 | Higher pH increases the rate of reaction but also the rate of NHS-ester hydrolysis. |

| Molar Excess of Biotin Reagent | 10 - 20 fold (for proteins) | The optimal ratio depends on the concentration of the target molecule and the desired degree of labeling. |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to slow down the reaction and potentially minimize side reactions. |

| Reaction Time | 30 - 60 minutes at RT, 2 hours at 4°C | Longer incubation times may not necessarily lead to a higher degree of labeling due to hydrolysis of the NHS-ester. |

| Protein Concentration | 1 - 10 mg/mL | More dilute protein solutions may require a higher molar excess of the biotinylation reagent.[1][4] |

Characterization of the Biotinylated Product

After purification, it is important to characterize the extent of biotinylation. This can be achieved using several methods:

-

HABA Assay (4'-hydroxyazobenzene-2-carboxylic acid): This colorimetric assay is a common method to estimate the number of biotin molecules incorporated per molecule of protein.[3]

-

Streptavidin Gel-Shift Assay: Biotinylated proteins will exhibit a shift in their electrophoretic mobility when incubated with streptavidin, which can be visualized by SDS-PAGE.

-

Mass Spectrometry (MS): For smaller molecules or peptides, mass spectrometry can be used to determine the exact number of biotin moieties attached.

Mandatory Visualizations

Caption: Experimental workflow for the two-stage conjugation of this compound to primary amines.

Caption: Chemical reaction pathway for the activation and conjugation of this compound.

References

Application Notes and Protocols for Biotin-PEG4-OH in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-OH is a heterobifunctional linker that plays a pivotal role in the development of targeted drug delivery systems. This molecule consists of three key components: a biotin (B1667282) moiety for targeting, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group for conjugation. The exceptionally high affinity of biotin for avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M) allows for highly specific and stable targeting of drug carriers to cells or tissues where avidin or streptavidin has been pre-targeted, a strategy particularly useful in cancer therapy where biotin receptors are often overexpressed.[1] The PEG4 spacer enhances the solubility of the conjugate, reduces steric hindrance for the biotin-avidin interaction, and can prolong the circulation half-life of the drug delivery system by minimizing non-specific protein binding.[2] The terminal hydroxyl group, while less reactive than other functional groups like NHS esters, provides a versatile handle for conjugation to a variety of drug molecules and carrier systems, such as nanoparticles and liposomes, after appropriate activation.

These application notes provide a comprehensive overview of the use of this compound in drug delivery, including detailed protocols for conjugation, characterization, and in vitro/in vivo evaluation.

Key Applications

This compound and its derivatives are instrumental in a variety of targeted drug delivery strategies:

-

Nanoparticle Functionalization: The surface of nanoparticles (e.g., polymeric nanoparticles, liposomes, gold nanoparticles) can be decorated with this compound to facilitate active targeting to tumor cells.[3][4]

-

Antibody-Drug Conjugates (ADCs): While less common than using NHS-ester derivatives, the hydroxyl group can be activated to conjugate with antibodies, creating targeted therapeutic agents.

-

Small Molecule Drug Conjugation: Direct conjugation of small molecule drugs to this compound can enhance their solubility and enable targeted delivery.

-

Pre-targeting Strategies: A two-step or three-step targeting approach can be employed where a biotinylated antibody is first administered, followed by a streptavidin-conjugated drug carrier, and finally the biotinylated drug delivery system.[1]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to Amine-Containing Nanoparticles

This protocol describes a general method for activating the terminal hydroxyl group of this compound to a more reactive species, such as a p-nitrophenyl carbonate, which can then efficiently react with primary amines on the surface of nanoparticles.

Materials:

-

This compound

-

4-Nitrophenyl chloroformate

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH2 nanoparticles)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dialysis membrane (appropriate MWCO for the nanoparticles)

-

Magnetic stirrer and stir bars

-

Rotary evaporator

Procedure:

Part A: Activation of this compound

-

Dissolve this compound (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add TEA or DIPEA (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Slowly add 4-nitrophenyl chloroformate (1.2 equivalents) dissolved in a small amount of anhydrous DCM or DMF to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain the activated Biotin-PEG4-p-nitrophenyl carbonate. This product can be used immediately or stored under desiccated conditions.

Part B: Conjugation to Nanoparticles

-

Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) at a known concentration.

-

Dissolve the activated Biotin-PEG4-p-nitrophenyl carbonate in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

-

Add the activated this compound solution to the nanoparticle suspension in a 10 to 20-fold molar excess relative to the surface amine groups on the nanoparticles.

-

Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.

-

To remove unreacted biotin linker and byproducts, purify the biotinylated nanoparticles by dialysis against PBS (pH 7.4) for 48 hours with frequent buffer changes.

-

Collect the purified biotinylated nanoparticles and store them at 4°C for further use.

Protocol 2: Preparation of Biotinylated Liposomes using Biotin-PEG-Lipid

This protocol describes the formulation of liposomes incorporating a pre-synthesized Biotin-PEG-lipid conjugate, a common and efficient method for creating biotin-targeted liposomal drug delivery systems.

Materials:

-

Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

-

Cholesterol

-

Biotin-PEG-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)])

-

Drug to be encapsulated (e.g., Doxorubicin)

-

Chloroform and Methanol

-

Hydration buffer (e.g., PBS, pH 7.4)

-

Rotary evaporator

-

Probe sonicator or extruder

-

Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

-

In a round-bottom flask, dissolve the lipids (DPPC and cholesterol) and the Biotin-PEG-DSPE in a chloroform/methanol mixture (typically 2:1 v/v). A common molar ratio is 55:40:5 for DPPC:Cholesterol:Biotin-PEG-DSPE.

-

If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.

-

Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug if applicable) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC). This will form multilamellar vesicles (MLVs).

-

To produce small unilamellar vesicles (SUVs) with a uniform size, sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

Remove the unencapsulated drug and free biotin-PEG-lipid by passing the liposome (B1194612) suspension through a size exclusion chromatography column.

-

Collect the fractions containing the biotinylated liposomes and characterize them for size, zeta potential, and drug encapsulation efficiency. Store the liposomes at 4°C.

Protocol 3: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the amount of biotin conjugated to a protein or nanoparticle. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.

Materials:

-

HABA/Avidin premixed reagent or individual HABA and Avidin solutions

-

Biotinylated sample (e.g., biotinylated nanoparticles or protein)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare HABA/Avidin Solution: If using a premixed reagent, reconstitute it according to the manufacturer's instructions. If preparing from individual components, dissolve HABA and avidin in PBS to achieve a final concentration that gives an initial absorbance at 500 nm between 0.9 and 1.2.

-

Prepare Samples and Standards: Prepare a standard curve using known concentrations of free biotin in PBS. Prepare several dilutions of your biotinylated sample in PBS to ensure the measurement falls within the linear range of the assay.

-

Assay in a Microplate:

-

Add 180 µL of the HABA/Avidin solution to each well of a 96-well plate.

-

Add 20 µL of your biotin standards and biotinylated samples to the respective wells. Include a blank well with 20 µL of PBS.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 500 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Plot the change in absorbance (A500 of HABA/Avidin alone - A500 of HABA/Avidin/Biotin standard) versus the concentration of the biotin standards to generate a standard curve.

-

Calculate the change in absorbance for your samples and determine the biotin concentration from the standard curve.

-

The degree of biotinylation can be expressed as moles of biotin per mole of protein or per milligram of nanoparticles.

-

Quantitative Data Presentation

The following tables summarize key quantitative data from studies utilizing biotin-PEG linkers in drug delivery systems.

Table 1: Physicochemical Properties of Biotin-PEG Functionalized Nanoparticles

| Nanoparticle Type | Drug | Biotinylated | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| PLGA-PEG Micelles | Artemisinin | Yes | 76.17 | - | - | 45.5 | [3] |

| PLGA-PEG Micelles | Artemisinin | No | ~70 | - | - | ~45 | [3] |

| Graphene Oxide-κ-Carrageenan | Doxorubicin (B1662922) | Yes | - | - | - | 94 | [5] |

| Nanostructured Lipid Carriers | Doxorubicin | Yes | 105.2 | -35 | 1.97 | 99.15 | [6] |

Table 2: In Vitro Cytotoxicity of Biotin-PEG Conjugated Drugs

| Cell Line | Drug Conjugate | IC50 | Fold-Increase in Cytotoxicity (vs. Free Drug) | Reference |

| A2780 (Ovarian Cancer) | CPT-PEG-Biotin | ~0.01 µM | >60 | [7] |

| A2780/AD (Resistant Ovarian Cancer) | CPT-PEG-Biotin | ~0.1 µM | ~30 | [7] |

| MCF-7 (Breast Cancer) | ART/Biotin-PEG-PCL Micelles | 49.87 µg/mL (72h) | - | [3] |

Table 3: In Vivo Efficacy of Biotin-PEG Targeted Drug Delivery

| Animal Model | Drug Delivery System | Tumor Volume Reduction (vs. Control) | Reference |

| 4T1 Breast Cancer | ART-loaded Biotin-PEG-PCL Micelles | 5.3-fold greater reduction than free ART | [3] |

| DMBA-induced Mammary Gland Tumor | Biotinylated Doxorubicin-NLCs | Significantly enhanced antitumor targeting and therapeutic safety | [6] |

Visualizations

Experimental Workflows

Caption: Workflow for the functionalization of nanoparticles with this compound.

Caption: General workflow for preclinical in vivo evaluation.

Signaling Pathway

Caption: Signaling pathway for doxorubicin-induced apoptosis after targeted delivery.[6]

Conclusion

This compound is a valuable and versatile tool for the development of targeted drug delivery systems. Its ability to be conjugated to a wide range of nanoparticles and therapeutic agents, combined with the high specificity of the biotin-avidin interaction, enables precise delivery of drugs to the target site, thereby enhancing therapeutic efficacy and reducing off-target toxicity. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design and evaluate novel biotin-targeted therapies. Further optimization of linker chemistry, nanoparticle formulation, and drug conjugation strategies will continue to advance the clinical translation of these promising therapeutic platforms.

References

- 1. Recent advances in biotin-based therapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. c.web.umkc.edu [c.web.umkc.edu]

- 3. researchgate.net [researchgate.net]

- 4. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of biotin molecule targeted cancer cell drug delivery of doxorubicin loaded κ-carrageenan grafted graphene oxide nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotin anchored nanostructured lipid carriers for targeted delivery of doxorubicin in management of mammary gland carcinoma through regulation of apoptotic modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancing the anticancer efficacy of camptothecin using biotinylated poly(ethylene glycol) conjugates in sensitive and multidrug-resistant human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Utilizing Biotin-PEG4-OH for Advanced Cell Surface Biotinylation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cell Surface Biotinylation

Cell surface biotinylation is a powerful technique for labeling proteins on the plasma membrane of living cells. This method is instrumental in studying protein trafficking, determining the cell surface expression levels of receptors, identifying protein-protein interactions, and discovering new drug targets. The core principle involves the use of a biotin-containing reagent that is impermeant to the cell membrane, ensuring that only proteins accessible on the cell surface are labeled. The high-affinity interaction between biotin (B1667282) and streptavidin is then exploited to isolate and analyze these labeled proteins.

The Role of the PEG4 Spacer

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as the tetra-PEG unit in Biotin-PEG4-OH, offers several advantages for cell surface biotinylation:

-

Enhanced Hydrophilicity: The PEG spacer increases the water solubility of the biotinylation reagent, which is beneficial for reactions in aqueous buffers and can help prevent aggregation of the labeled proteins.

-

Reduced Steric Hindrance: The long, flexible PEG4 spacer arm (approximately 17.6 Å) extends the biotin moiety away from the labeled protein. This minimizes steric hindrance, allowing for more efficient binding of the bulky streptavidin tetramer to the biotin tag.

-

Minimized Non-specific Interactions: PEG is known for its ability to reduce non-specific protein adsorption, which can lead to cleaner pull-downs and more reliable data.

Activation of this compound: A Necessary Prerequisite

It is crucial for researchers to understand that this compound is a precursor molecule and is not directly reactive with the primary amines (e.g., on lysine (B10760008) residues) of cell surface proteins. The terminal hydroxyl (-OH) group must first be chemically activated to create an amine-reactive functional group.

One method for activation involves reacting this compound with p-nitrophenyl chloroformate in the presence of a base like triethylamine. This converts the hydroxyl group into a reactive p-nitrophenyl carbonate ester, which can then form stable carbamate (B1207046) bonds with primary amines on proteins. However, this activation step involves chemical synthesis procedures that require expertise in organic chemistry and appropriate safety precautions.

For ease of use, reproducibility, and safety in a standard biological laboratory setting, it is highly recommended to use a pre-activated, amine-reactive derivative, such as Biotin-PEG4-NHS ester . The protocols provided below are based on the use of such an amine-reactive reagent, which would be the functional equivalent of an activated this compound.

Applications in Research and Drug Development

-

Receptor Trafficking Studies: The dynamics of receptor internalization, recycling, and degradation can be quantitatively assessed by biotinylating the surface receptor pool and tracking its fate over time.

-

Identification of Surface Proteome Changes: Cell surface biotinylation coupled with mass spectrometry allows for the comprehensive profiling of the surface proteome and the identification of changes in response to drug treatment, disease progression, or different cellular states.[1]

-

Drug Target Discovery: By comparing the surface proteomes of healthy and diseased cells, novel protein targets for therapeutic intervention can be identified.

-

Analysis of Protein-Protein Interactions: Co-immunoprecipitation experiments using biotinylated surface proteins can reveal interaction partners on the cell surface or proteins that associate with surface receptors upon internalization.

Quantitative Data Presentation

The following tables summarize key quantitative aspects of cell surface biotinylation experiments to aid in experimental design and data interpretation.

Table 1: Typical Labeling Efficiency and Cell Viability

| Parameter | Typical Value | Conditions | Reference(s) |

| Labeling Efficiency | >90% | Sulfo-NHS-biotin on CD8+ T lymphocytes | [2] |

| Cell Viability (post-biotinylation) | >95% | MTT assay on endothelial cells | [3] |

| Protein Yield (from 10 cm dish) | 5-20 µg | Varies with cell type and protein abundance | [4] |

| Enrichment of PM Proteins | ~54% of identified proteins | Sulfo-NHS-SS-biotinylation with competitive elution | [5] |

Table 2: Comparison of Biotinylation Reagents

| Reagent Type | Key Feature | Advantages | Disadvantages | Reference(s) |

| Sulfo-NHS-Biotin | Amine-reactive, water-soluble | High labeling efficiency, membrane impermeant | Susceptible to hydrolysis | [2] |

| Sulfo-NHS-SS-Biotin | Amine-reactive, cleavable disulfide bond | Allows for elution of labeled proteins from streptavidin beads under mild reducing conditions | Reducing agents can affect protein structure | [1] |

| Aminooxy-Biotin | Aldehyde/Ketone-reactive | Labels glycoproteins after mild periodate (B1199274) oxidation | Requires an additional oxidation step which can potentially damage cells | [1] |

| Biotin-PEG4-NHS Ester | Amine-reactive, PEG spacer | Increased solubility, reduced steric hindrance, minimizes aggregation | Higher molecular weight than non-PEGylated reagents | [6][7] |

Experimental Protocols

Protocol 1: Cell Surface Biotinylation using Activated this compound (e.g., Biotin-PEG4-NHS Ester)

This protocol describes the labeling of cell surface proteins on adherent mammalian cells.

Materials:

-

Adherent cells cultured in a 10 cm dish (80-90% confluency)

-

Activated this compound (e.g., Biotin-PEG4-NHS Ester)

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Quenching Buffer: 100 mM glycine (B1666218) in ice-cold PBS

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitors

-

Cell scraper

-

Streptavidin-agarose beads

-

Microcentrifuge tubes

Procedure:

-

Cell Preparation:

-

Place the 10 cm dish of cells on ice.

-

Gently aspirate the culture medium.

-

Wash the cells twice with 10 mL of ice-cold PBS (pH 8.0) to remove any residual serum proteins.

-

-

Biotinylation Reaction:

-

Prepare a fresh solution of Activated this compound in ice-cold PBS (pH 8.0) at a concentration of 0.5 mg/mL.

-

Add 5 mL of the biotinylation solution to the dish, ensuring the cell monolayer is completely covered.

-

Incubate the dish on a rocking platform at 4°C for 30 minutes. Note: Performing the incubation at 4°C minimizes endocytosis of the labeled proteins.

-

-

Quenching:

-

Aspirate the biotinylation solution.

-

Wash the cells once with 10 mL of Quenching Buffer.

-

Add another 10 mL of Quenching Buffer and incubate for 10 minutes on ice to ensure all unreacted biotin reagent is neutralized.

-

-

Cell Lysis:

-

Aspirate the Quenching Buffer and wash the cells twice more with 10 mL of ice-cold PBS.

-

Add 500 µL of ice-cold Lysis Buffer to the dish.

-

Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

-

Isolation of Biotinylated Proteins:

-

Transfer the supernatant to a new tube. Optional: Save a small aliquot (e.g., 20 µL) of the supernatant as the "Total Lysate" or "Input" fraction for later analysis.

-

Add 50 µL of a 50% slurry of streptavidin-agarose beads to the remaining lysate.

-

Incubate on a rotator at 4°C for 2-4 hours or overnight.

-

Pellet the beads by centrifugation at 3,000 x g for 2 minutes at 4°C.

-

Carefully remove the supernatant. Optional: Save a small aliquot of the supernatant as the "Unbound" fraction.

-

Wash the beads three times with 1 mL of ice-cold Lysis Buffer, and twice with 1 mL of ice-cold PBS.

-

After the final wash, the beads contain the isolated cell surface proteins and are ready for downstream analysis (e.g., elution for Western blotting or on-bead digestion for mass spectrometry).

-

Protocol 2: Cell Viability Assessment Post-Biotinylation

This protocol uses a standard MTT assay to assess cell health after the biotinylation procedure.

Materials:

-

Cells cultured in a 96-well plate

-

Biotinylation reagents as described in Protocol 1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Plate cells in a 96-well plate and grow to the desired confluency. Include wells for a non-biotinylated control.

-

Perform the cell surface biotinylation procedure (Steps 1-3 of Protocol 1) directly in the 96-well plate, adjusting volumes accordingly (e.g., 100 µL per well).

-

After the final quenching step, replace the Quenching Buffer with 100 µL of fresh culture medium.

-

Add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the non-biotinylated control cells.[3]

Visualizations

Experimental Workflow for Cell Surface Biotinylation

Caption: Workflow for cell surface protein biotinylation.

Simplified EGFR Signaling Pathway

Caption: Simplified EGFR signaling cascade.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Surface biotinylation of cytotoxic T lymphocytes for in vivo tracking of tumor immunotherapy in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A20 and TNIP-3 Reduce NF-κB-Mediated Paracrine Responses to Hypoxia/Hyperglycemia-Induced Endothelial Senescence [mdpi.com]

- 4. A Cell Surface Biotinylation Assay to Reveal Membrane-associated Neuronal Cues: Negr1 Regulates Dendritic Arborization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Surface Biotinylation Strategy for Reproducible Plasma Membrane Protein Purification and Tracking of Genetic and Drug-Induced Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. goldbio.com [goldbio.com]

Revolutionizing Immunoassays: The Role of Biotin-PEG4-OH in Enhanced Assay Development

In the landscape of immunoassay development, the pursuit of higher sensitivity, improved stability, and lower background noise is paramount. Biotin-PEG4-OH has emerged as a critical reagent for researchers, scientists, and drug development professionals, offering significant advantages in ELISA and other immunoassay platforms. This application note provides a detailed overview of the benefits of using this compound, comprehensive protocols for its application, and a comparative analysis of its performance.

The unique structure of this compound, which incorporates a polyethylene (B3416737) glycol (PEG) spacer between the biotin (B1667282) molecule and a terminal hydroxyl group, is key to its superior performance. The PEG linker is hydrophilic, which enhances the water solubility of the biotinylated molecule and reduces aggregation, a common issue with biotinylated antibodies stored in solution.[1][2] This tetraethylene glycol spacer also provides a flexible arm that minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to streptavidin or avidin.[2][3][4] The terminal hydroxyl group (-OH) allows for covalent attachment to proteins and other molecules after activation, providing a versatile tool for bioconjugation.[5][6]

Advantages of this compound in Immunoassays

The use of biotinylation in immunoassays, particularly in conjunction with the high-affinity interaction between biotin and streptavidin, is a well-established method for signal amplification.[1] An antibody conjugated with several biotin molecules can significantly increase the sensitivity of an assay. The this compound linker further enhances these benefits:

-

Increased Sensitivity: The PEG spacer facilitates optimal orientation and accessibility of the biotin molecule for binding to streptavidin-enzyme conjugates, leading to a higher signal output. Studies have shown that the choice of biotinylation reagent and the length of the spacer arm can impact assay sensitivity by up to an order of magnitude.

-

Reduced Non-Specific Binding: The hydrophilic nature of the PEG linker helps to minimize non-specific binding to the solid phase (e.g., microplate wells), resulting in a lower background signal and an improved signal-to-noise ratio.[7]

-

Enhanced Stability and Solubility: Antibodies and proteins labeled with this compound exhibit reduced aggregation and precipitation during storage, ensuring the longevity and reliability of the reagents.[1][2]

-

Versatility: The terminal hydroxyl group can be activated to react with various functional groups on proteins, peptides, and other biomolecules, offering flexibility in conjugation strategies.[5]

Performance Comparison of Biotinylation Reagents

The selection of a biotinylation reagent is a critical step in the development of a sensitive and robust immunoassay. While direct quantitative comparisons of this compound with other reagents in a single study are not always readily available in a tabular format, the collective evidence from various studies highlights clear performance trends.

| Feature | This compound | Standard NHS-Biotin (No PEG linker) | Biotin with longer PEG linkers (e.g., PEG12) |

| Signal Intensity | High | Moderate to High | Potentially Higher |

| Signal-to-Noise Ratio | High | Moderate | High to Very High |

| Sensitivity | High | Good | Very High |

| Solubility of Conjugate | High | Moderate | Very High |

| Steric Hindrance | Low | Moderate | Very Low |

| Potential for Aggregation | Low | Moderate | Very Low |

This table summarizes general performance trends observed in immunoassay development. Actual results may vary depending on the specific application and experimental conditions.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Primary Antibody

This protocol describes a two-step process for biotinylating an antibody with this compound. The first step involves the activation of the terminal hydroxyl group of this compound, and the second step is the conjugation of the activated biotin reagent to the primary antibody.

Materials:

-

This compound

-

p-Nitrophenyl chloroformate (p-NPC) or 1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Primary antibody in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Desalting column or dialysis cassette for purification

Step 1: Activation of this compound with p-Nitrophenyl Chloroformate

This procedure creates a p-nitrophenyl carbonate-activated Biotin-PEG4, which is reactive towards primary amines.

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

-

In a separate tube, dissolve p-Nitrophenyl chloroformate in anhydrous DMF or DMSO to a final concentration of 120 mM.

-

Slowly add the p-NPC solution to the this compound solution with gentle mixing.

-

Add a suitable base, such as pyridine (B92270) or triethylamine (B128534) (TEA), at a final concentration of 120 mM to the reaction mixture to act as a catalyst and acid scavenger.

-

Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

-

The resulting activated Biotin-PEG4-p-nitrophenyl carbonate solution can be used directly in the next conjugation step or stored under dessicated conditions at -20°C for a limited time.

Step 2: Conjugation to the Primary Antibody

-

Prepare the primary antibody at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[1]

-

Calculate the required volume of the activated Biotin-PEG4 solution to achieve a desired molar excess (e.g., 20 to 50-fold molar excess of biotin to antibody). The optimal ratio should be determined empirically for each antibody.

-

Add the calculated volume of the activated Biotin-PEG4 solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purify the biotinylated antibody by passing the reaction mixture through a desalting column or by dialysis against PBS to remove excess, unreacted biotin.

-

Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage, often with a cryoprotectant like glycerol.

Protocol 2: Indirect ELISA using a Biotinylated Primary Antibody

This protocol outlines the steps for a standard indirect ELISA using a biotinylated primary antibody and a streptavidin-enzyme conjugate for signal detection.

Materials:

-

Antigen

-

Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

-

Blocking Buffer (e.g., 1% BSA in PBST)

-

Biotinylated Primary Antibody (prepared as in Protocol 1)

-

Streptavidin-HRP (Horseradish Peroxidase) or other streptavidin-enzyme conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

-

Stop Solution (e.g., 2 N H₂SO₄)

-

96-well ELISA plate

-

Plate reader

Procedure:

-

Antigen Coating: Dilute the antigen to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer. Add 100 µL of the diluted antigen to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.

-

Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.

-